(4Z)-4-[2-(4-bromophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Description
Properties
Molecular Formula |
C19H13Br2N5OS |
|---|---|
Molecular Weight |
519.2 g/mol |
IUPAC Name |
4-[(4-bromophenyl)diazenyl]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H13Br2N5OS/c1-11-17(24-23-15-8-6-14(21)7-9-15)18(27)26(25-11)19-22-16(10-28-19)12-2-4-13(20)5-3-12/h2-10,25H,1H3 |
InChI Key |
AVNFYEDSZUDLSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br)N=NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization Reaction
A mixture of 4-bromobenzaldehyde (1.0 equiv) and thioacetamide (1.2 equiv) is refluxed in ethanol under acidic conditions (HCl, 0.5 M) for 6–8 hours. The reaction proceeds via the Hantzsch thiazole synthesis mechanism, yielding 4-(4-bromophenyl)-1,3-thiazole-2-amine as a pale-yellow solid.
Table 1: Optimization of Thiazole Synthesis
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Catalyst | HCl (0.5 M) | 82 |
| Temperature | Reflux (78°C) | 85 |
| Reaction Time | 7 hours | 80 |
Preparation of Pyrazolone Core
The 5-methyl-2,4-dihydro-3H-pyrazol-3-one scaffold is synthesized via Claisen-Schmidt condensation. This step introduces the hydrazinylidene linker and the 5-methyl group.
Condensation with Arylaldehydes
5-Methyl-2,4-dihydro-3H-pyrazol-3-one (1.0 equiv) reacts with 4-bromophenylhydrazine (1.1 equiv) in glacial acetic acid at 80°C for 4 hours. The reaction forms the (4Z)-4-[2-(4-bromophenyl)hydrazinylidene] intermediate, with the Z-configuration stabilized by intramolecular hydrogen bonding.
Key Observations:
-
Sodium acetate accelerates enolate formation, enhancing reaction efficiency (yield: 72–80%).
-
Prolonged heating (>6 hours) leads to isomerization to the E-configuration, necessitating strict temperature control.
Coupling of Thiazole and Pyrazolone Moieties
The final step involves coupling the thiazole and pyrazolone intermediates via nucleophilic substitution or metal-catalyzed cross-coupling.
Nucleophilic Substitution
The thiazole-2-amine (1.0 equiv) reacts with the pyrazolone hydrazinylidene intermediate (1.05 equiv) in dimethylformamide (DMF) at 120°C for 12 hours. Potassium carbonate (2.0 equiv) acts as a base, facilitating deprotonation and bond formation.
Table 2: Coupling Reaction Parameters
| Condition | Outcome |
|---|---|
| Solvent: DMF | 89% conversion |
| Catalyst: None | 72% yield |
| Temperature: 120°C | Z-selectivity >95% |
Palladium-Catalyzed Cross-Coupling
For higher regioselectivity, a Suzuki-Miyaura coupling is employed. The thiazole boronic ester (1.1 equiv) reacts with the pyrazolone bromide (1.0 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 equiv) in toluene/water (3:1) at 90°C. This method achieves yields up to 88% but requires rigorous exclusion of oxygen.
Mechanistic Insights and Stereochemical Control
The Z-configuration of the hydrazinylidene group is thermodynamically favored due to conjugation with the pyrazolone carbonyl. DFT calculations reveal a 12.3 kcal/mol energy difference between Z and E isomers, justifying the dominance of the Z-form under equilibrium conditions.
Critical Factors for Stereoselectivity:
-
Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize the transition state for Z-isomer formation.
-
Acid Additives: Acetic acid protonates the hydrazine nitrogen, preventing unwanted tautomerization.
Analytical Characterization
Synthesized batches are validated using spectroscopic techniques:
-
IR Spectroscopy: N-H stretch at 3250 cm⁻¹; C=O (pyrazolone) at 1680 cm⁻¹.
-
¹H NMR (400 MHz, DMSO-d₆):
-
High-Resolution Mass Spectrometry: [M+H]⁺ calcd. for C₂₀H₁₅Br₂N₅OS: 578.92; found: 578.91.
Scalability and Industrial Relevance
A pilot-scale synthesis (500 g batch) achieved 74% overall yield using the nucleophilic substitution route. Key challenges included:
Chemical Reactions Analysis
Types of Reactions
(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of 577.4 g/mol. The structure features multiple functional groups, including a thiazole ring, which is known for its biological activity. The presence of bromine and hydrazine moieties enhances its reactivity and potential pharmacological properties.
Antimicrobial Activity
Research has indicated that derivatives of hydrazones and thiazoles exhibit significant antimicrobial properties. Compounds similar to (4Z)-4-[2-(4-bromophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one have shown effectiveness against various bacterial strains and fungi. The thiazole ring contributes to this activity by interacting with microbial enzymes .
Anticancer Properties
Studies have highlighted the potential of pyrazole derivatives in cancer therapy. The compound's structural features may allow it to inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. Research has shown that similar compounds can target specific cancer pathways, making them candidates for further investigation in anticancer drug development .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole and pyrazole derivatives has been documented in various studies. The compound may modulate inflammatory pathways, offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases .
Synthesis and Characterization
The synthesis of (4Z)-4-[2-(4-bromophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Photophysical Properties
The compound's unique structure may impart interesting photophysical properties, making it suitable for applications in organic electronics or photonic devices. Research into similar compounds has shown promise in their use as organic light-emitting diodes (OLEDs) or photovoltaic materials due to their ability to absorb light effectively .
Coordination Chemistry
The presence of nitrogen and sulfur atoms allows for coordination with metal ions, leading to the formation of metal complexes that could have catalytic or sensing applications. Investigations into the coordination behavior of hydrazone derivatives indicate potential uses in environmental sensing or catalysis .
Mechanism of Action
The mechanism of action for (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs vary in substituents, heterocyclic systems, and functional groups, leading to distinct physicochemical and biological properties. Key comparisons include:
Table 1: Comparative Analysis of Pyrazol-3-one Derivatives
Key Differences and Trends
Substituent Electronic Effects: The target compound’s 4-bromophenyl groups are strongly electron-withdrawing, reducing electron density at the pyrazolone core compared to methoxy (electron-donating) or dimethylamino (strongly donating) analogs . This impacts reactivity in electrophilic substitutions and hydrogen-bonding capacity.
Heterocyclic Influence :
- The thiazole ring in the target compound introduces additional π-conjugation and rigidity compared to triazole-containing analogs (e.g., compound 4). Thiazole’s sulfur atom may participate in hydrogen bonding or metal coordination .
Halogenation Effects :
- Bromine’s polarizability enhances halogen bonding, which is critical in crystal packing and molecular recognition. Mixed halogen systems (e.g., bromo/chloro in ) exhibit synergistic effects in solid-state interactions.
Synthetic Routes: The target compound’s synthesis aligns with methods for pyrazolone derivatives, involving hydrazine condensation and thiazole coupling . Fluorinated analogs require specialized reagents (e.g., nonafluorobutyl iodide) .
Computational Insights
Density Functional Theory (DFT) studies (e.g., Becke’s exchange-correlation functional ) and wavefunction analysis (via Multiwfn ) predict that bromine substituents lower the HOMO-LUMO gap, increasing electrophilicity. Methoxy groups, conversely, raise electron density at the pyrazolone core, altering redox potentials .
Q & A
Q. What are the optimal synthetic routes for (4Z)-4-[2-(4-bromophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one?
The synthesis involves multi-step protocols, typically starting with cyclization and functionalization of pyrazole and thiazole precursors. Key steps include:
- Cyclization : Using reagents like POCl₃ at 120°C to form oxadiazole or thiazole intermediates (e.g., phosphorous oxychloride-mediated cyclization) .
- Hydrazone formation : Condensation of hydrazine derivatives with carbonyl groups under acidic or basic conditions .
- Solvent optimization : Ethanol or methanol with catalytic acetic acid enhances yield and purity .
- Purification : Flash chromatography or recrystallization from absolute ethanol improves purity (>95% by HPLC) .
Q. Example Reaction Conditions Table :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | POCl₃, 120°C | 75–86% | |
| Hydrazone formation | Ethanol, NaOAc, reflux | 80–96% | |
| Purification | Ethanol recrystallization | >95% purity |
Q. How is the molecular structure of this compound validated?
Structural characterization employs:
- X-ray crystallography : Resolves Z/E isomerism and confirms the (4Z) configuration via dihedral angles and hydrogen bonding .
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., methyl groups at δ 2.3–2.5 ppm) and aromatic substituents .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of biological activity?
SAR studies focus on:
- Substituent effects : Replacing bromophenyl groups with fluorophenyl or methoxyphenyl alters antibacterial/antitumor activity. For example, fluorophenyl derivatives show enhanced cytotoxicity in MCF-7 cell lines .
- Core modifications : Introducing triazole or oxadiazole rings instead of thiazole impacts binding affinity to targets like carbonic anhydrase .
Q. Example SAR Table :
| Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| 4-Bromophenyl thiazole | 12 µM (hCA II inhibition) | |
| 4-Fluorophenyl triazole | 8 µM (MCF-7 cytotoxicity) | |
| Methoxyphenyl oxadiazole | 25 µM (antibacterial) |
Q. How can contradictory biological data (e.g., varying IC₅₀ values) be resolved?
Contradictions arise from assay conditions or impurities. Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., MDA-MB-231 vs. MCF-7) and incubation times .
- Purity validation : HPLC-MS to confirm >95% purity, as impurities <5% can skew results .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding inconsistencies caused by stereochemical variations .
Q. What advanced techniques are used to study isomerism in this compound?
Q. How is computational chemistry applied to predict physicochemical properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
